molecular formula C10H9FO4 B13673244 4-(Ethoxycarbonyl)-3-fluorobenzoic acid

4-(Ethoxycarbonyl)-3-fluorobenzoic acid

Cat. No.: B13673244
M. Wt: 212.17 g/mol
InChI Key: QIDDQSOTPRNKSX-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)-3-fluorobenzoic acid (IUPAC: 3-fluoro-4-(ethoxycarbonyl)benzoic acid) is a fluorinated benzoic acid derivative characterized by a carboxylic acid group at position 1, a fluorine atom at position 3, and an ethoxycarbonyl (-COOEt) ester group at position 4 on the benzene ring. These derivatives are often intermediates in pharmaceutical synthesis, leveraging fluorine's electron-withdrawing effects and ester groups for tailored reactivity and bioavailability.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

4-ethoxycarbonyl-3-fluorobenzoic acid

InChI

InChI=1S/C10H9FO4/c1-2-15-10(14)7-4-3-6(9(12)13)5-8(7)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

QIDDQSOTPRNKSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-3-fluorobenzoic acid typically involves the esterification of 3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3-Fluorobenzoic acid+EthanolH2SO44-(Ethoxycarbonyl)-3-fluorobenzoic acid\text{3-Fluorobenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} 3-Fluorobenzoic acid+EthanolH2​SO4​​4-(Ethoxycarbonyl)-3-fluorobenzoic acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxycarbonyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to yield 3-fluorobenzoic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Substitution: Various substituted benzoic acids.

    Hydrolysis: 3-Fluorobenzoic acid.

    Oxidation: Oxidized derivatives of the benzoic acid framework.

Scientific Research Applications

4-(Ethoxycarbonyl)-3-fluorobenzoic acid finds applications in several fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-3-fluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve interactions with enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Source
4-Ethoxy-3-fluorobenzoic acid OEt (4), F (3) C₉H₉FO₃ 200.17 Intermediate in organic synthesis
4-(Biphenyl-4-yloxy)-3-fluorobenzoic acid Biphenyl-4-yloxy (4), F (3) C₁₉H₁₃FO₃ 316.31 Potent 5-α-reductase inhibitor
4-(Aminomethyl)-3-fluorobenzoic acid NH₂CH₂ (4), F (3) C₈H₈FNO₂ 183.15 Precursor for peptide coupling
4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid Cl, OMe (4), F (3) C₁₄H₁₀ClFO₃ 296.68 No significant hazards reported
4-(tert-Butylphenoxy)-3-fluorobenzoic acid tert-Butylphenoxy (4), F (3) C₁₇H₁₇FO₃ 296.31 High lipophilicity
Key Observations:

Electronic Effects : Fluorine at position 3 enhances acidity due to its electron-withdrawing nature. Esters (e.g., ethoxycarbonyl) further increase lipophilicity compared to carboxylic acids, improving membrane permeability .

Steric Influence: Bulky substituents like biphenyl-4-yloxy or tert-butylphenoxy reduce aqueous solubility but enhance binding to hydrophobic enzyme pockets, as seen in the 5-α-reductase inhibition by biphenyl derivatives .

Synthetic Utility: Aminomethyl and azidomethyl groups (e.g., 4-(azidomethyl)-3-fluorobenzoate) serve as versatile intermediates for click chemistry or further functionalization .

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